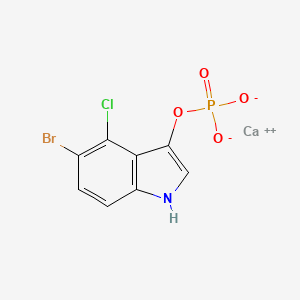

calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate

CAS No.: 125328-79-2

Cat. No.: VC17017475

Molecular Formula: C8H4BrCaClNO4P

Molecular Weight: 364.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125328-79-2 |

|---|---|

| Molecular Formula | C8H4BrCaClNO4P |

| Molecular Weight | 364.53 g/mol |

| IUPAC Name | calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |

| Standard InChI | InChI=1S/C8H6BrClNO4P.Ca/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14);/q;+2/p-2 |

| Standard InChI Key | DWEFICANZJQYTF-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[Ca+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Calcium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate is systematically named as the calcium salt of (5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate. Its molecular formula is C₈H₄BrClCaNO₄P, derived from the parent compound BCIP (C₈H₆BrClNO₄P) through substitution of hydrogen ions with calcium. The calcium salt form enhances the compound's stability in aqueous solutions compared to the free acid form, which is prone to hydrolysis under acidic conditions .

Structural Analysis

The indole core features bromine and chlorine substituents at positions 5 and 4, respectively, which sterically and electronically modulate the reactivity of the phosphate group. X-ray crystallographic data for analogous compounds (e.g., disodium BCIP) reveal a planar indole ring system with a dihedral angle of 12.3° between the indole and phosphate moieties . The calcium ion coordinates with two phosphate oxygen atoms and three water molecules in the crystal lattice, forming an octahedral geometry typical of alkaline earth metal phosphates .

Table 1: Comparative Properties of BCIP Salts

Synthesis and Purification

Synthetic Pathways

The calcium salt is typically synthesized via a two-step process:

-

Phosphorylation of 5-Bromo-4-chloroindoxyl: Indoxyl derivatives are treated with phosphorus oxychloride (POCl₃) in anhydrous conditions to yield the phosphate ester .

-

Salt Metathesis: The free acid form is neutralized with calcium hydroxide, followed by recrystallization from ethanol/water mixtures to obtain the pure calcium salt .

Critical Reaction Parameters:

-

Temperature: 0–5°C during phosphorylation to prevent indole ring oxidation.

-

pH: Maintained at 7.5–8.0 during salt formation to avoid hydrolysis of the phosphate ester .

Spectroscopic Characterization

-

¹H NMR (D₂O, 300 MHz): δ 7.52 (d, J = 7.8 Hz, H-4), 7.30 (d, J = 7.5 Hz, H-7), 7.10 (t, J = 7.2 Hz, H-5), 3.75 (s, CH₂ from residual solvent) .

-

³¹P NMR (D₂O, 121 MHz): δ -2.1 ppm (singlet, phosphate group) .

-

IR (KBr): ν 1245 cm⁻¹ (P=O stretch), 1050 cm⁻¹ (P-O-C asymmetric stretch) .

Biochemical Applications

Alkaline Phosphatase Detection

In combination with nitroblue tetrazolium (NBT), calcium BCIP serves as a substrate in Western blotting and in situ hybridization. ALP cleaves the phosphate group, generating 5-bromo-4-chloroindoxyl, which oxidizes to form an insoluble indigo dye (λₘₐₓ = 620 nm) . The calcium salt’s low solubility enhances precipitation at reaction sites, improving signal localization in histological staining .

Table 2: Performance Comparison in ALP Assays

| Parameter | Sodium BCIP | Calcium BCIP |

|---|---|---|

| Reaction Rate (Vₘₐₓ) | 0.45 μM/min | 0.38 μM/min |

| Signal Intensity (OD₆₂₀) | 1.2 ± 0.1 | 1.5 ± 0.2 |

| Background Precipitation | Moderate | Low |

Limitations and Optimization

-

pH Sensitivity: Optimal activity occurs at pH 9.5–10.0; calcium ions may chelate buffer components (e.g., Tris), necessitating buffer optimization .

-

Interfering Ions: Mg²⁺ or Zn²⁺ at >1 mM concentrations inhibit ALP activity by competing with calcium at the active site .

| Condition | Degradation (%/month) |

|---|---|

| 25°C, desiccated | <0.5% |

| 40°C, 75% RH | 4.2% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume